molecular formula C10H10N4O2S B1420921 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1248908-13-5

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1420921
CAS No.: 1248908-13-5
M. Wt: 250.28 g/mol
InChI Key: PNPONPXYCYGCAL-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a high-value heterocyclic compound designed for research and development, particularly in the field of medicinal chemistry. This molecule integrates two privileged structures in drug discovery: a 4,6-dimethylpyrimidine ring and a 1,3-thiazole-4-carboxylic acid moiety. The pyrimidine scaffold is a fundamental building block in nucleic acids and is widely recognized for its diverse therapeutic potential, including documented antimicrobial and antifungal activities . The specific presence of the 4,6-dimethylpyrimidin-2-yl group is a common feature in compounds used as intermediates for synthesizing sulfonylurea herbicides and various pharmacologically active molecules . The 1,3-thiazole core is another highly significant heterocycle in medicinal chemistry, frequently found in compounds with a range of biological activities. The carboxylic acid functional group at the 4-position of the thiazole ring provides a versatile handle for further synthetic modification, such as forming amide bonds or salts, to create novel derivatives for structure-activity relationship (SAR) studies . This compound is intended solely for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this chemical as a key intermediate for constructing more complex molecular architectures, particularly in the search for new bioactive agents targeting infectious diseases. All available information indicates this product is For Research Use Only (RUO).

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPONPXYCYGCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Cellular Effects

The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression. Additionally, the compound may interact with transcription factors, influencing gene expression patterns and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it may affect the tricarboxylic acid cycle and oxidative phosphorylation, further influencing cellular energy balance.

Transport and Distribution

The transport and distribution of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Biological Activity

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 250.28 g/mol
  • CAS Number : 1248908-13-5

The compound primarily acts as a nucleophile , participating in biochemical reactions that influence DNA and RNA synthesis. Its mechanism involves:

  • Enzyme Inhibition : It binds to the active sites of various enzymes, inhibiting their activity and subsequently altering metabolic pathways.
  • Gene Expression Modulation : The compound influences gene expression related to cell cycle regulation, impacting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid exhibits:

  • Antibacterial Effects : Effective against a range of bacterial strains by disrupting their metabolic processes.
  • Antifungal Properties : Inhibits fungal growth through similar mechanisms.

Anticancer Potential

This compound has shown promising results in cancer research:

  • Cytotoxicity : Exhibits significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 2 µg/mL in certain studies) .
  • Mechanisms : The presence of specific functional groups enhances its interaction with cancer-related proteins, leading to apoptosis in malignant cells.

Anti-inflammatory Effects

Studies suggest that this thiazole derivative can modulate inflammatory pathways:

  • Cytokine Regulation : It reduces the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 5 µg/mL.
Study 2Showed cytotoxic effects on A-431 and Jurkat cell lines with IC50 values of 1.61 ± 1.92 µg/mL and 1.98 ± 1.22 µg/mL respectively .
Study 3Reported modulation of gene expression related to cell cycle arrest in various cancer cell lines.

Biochemical Interactions

The compound interacts with various biomolecules:

  • Enzymatic Interactions : Inhibits enzymes involved in nucleotide synthesis, affecting overall cellular metabolism.
  • Cellular Effects : Alters cellular signaling pathways, leading to changes in proliferation rates and apoptosis.

Dosage and Temporal Effects

The biological activity of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid varies significantly with dosage:

  • Low Doses : Enhance metabolic activity and promote beneficial cellular functions.
  • High Doses : Can lead to cytotoxic effects and organ dysfunction in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure: Replaces the amino-thiazole moiety with a chlorine atom.
  • Properties : Molecular formula C₇H₅ClN₂O₂ (CAS 89581-58-8), 100% concentration .
  • Key Differences: The chlorine substituent increases electrophilicity, making it reactive in cross-coupling reactions compared to the amino-thiazole group in the parent compound.
4-Amino-N-pyrimidin-2-ylbenzenesulfonamide
  • Structure : Features a sulfonamide group instead of the thiazole-carboxylic acid unit.
  • Properties : Molecular weight 250.28 g/mol (CAS 68-35-9), similar to the parent compound but with altered hydrogen-bonding capacity due to the sulfonamide group .

Thiazole Ring Modifications

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • Structure: Substitutes the pyrimidinyl-amino group with a 3-chlorophenyl ring.
  • Properties: Molecular formula C₁₀H₆ClNO₂S, molecular weight 239.67 g/mol, melting point 206–207°C (CAS 845885-82-7) .
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid
  • Structure: Incorporates a benzothiazole-tetrahydroquinoline hybrid substituent.
  • Properties : Demonstrated in pharmacological studies (e.g., kinase inhibition) with enhanced binding affinity due to extended π-π interactions .

Carboxylic Acid Derivatives

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-4-carboxamide
  • Structure : Replaces the carboxylic acid with a carboxamide group linked to a thiophene-ethyl chain (CAS 1251575-39-9) .
  • Key Differences : The amide group improves metabolic stability, while the thiophene moiety introduces sulfur-based electronic effects, altering redox properties.

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Parent Compound C₁₀H₁₀N₄O₂S 250.28 Not reported Pyrimidine, thiazole, COOH
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid C₁₀H₆ClNO₂S 239.67 206–207 Chlorophenyl, thiazole, COOH
2-Chloro-6-methylpyrimidine-4-carboxylic Acid C₇H₅ClN₂O₂ 192.58 Not reported Chloropyrimidine, COOH
Carboxamide Derivative C₁₆H₁₆N₅OS₂ 362.46 Not reported Pyrimidine, thiazole, CONH

Key Observations:

Solubility : The parent compound’s carboxylic acid group confers higher aqueous solubility than its carboxamide or chlorophenyl analogs.

Reactivity: Chlorine-substituted pyrimidines (e.g., CAS 89581-58-8) are more reactive in nucleophilic aromatic substitution than the amino-thiazole derivative.

Biological Activity : Benzothiazole hybrids (e.g., Example 1 in ) show enhanced target binding due to additional aromatic interactions, whereas the parent compound’s simpler structure may favor pharmacokinetic optimization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?

  • Methodology : A common approach involves condensation reactions between substituted pyrimidine precursors and thiazole derivatives. For example, analogous compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) are synthesized by heating 2-hydrazino-4,6-dimethylpyrimidine with a thiazole-based acid in ethanol under reflux, followed by recrystallization . Key intermediates are characterized via melting point determination, 1H^1 \text{H}/13C^{13} \text{C}-NMR, and LCMS to confirm purity (>95%) and structural integrity .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and hydrogen-bonding networks. The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, with anisotropic displacement parameters and hydrogen-bonding interactions analyzed using ORTEP for visualization . For example, in related pyrimidine-thiazole hybrids, inter-ring dihedral angles (e.g., 1.9°) and hydrogen-bonded dimer formations are resolved to validate molecular geometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) influence bioactivity in enzyme inhibition studies?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., methyl, trifluoromethyl) on the pyrimidine and thiazole moieties. For instance, analogs like SirReal2 (a SIRT2 inhibitor) demonstrate that hydrophobic substituents enhance binding affinity by interacting with enzyme pockets . Computational docking (e.g., using AutoDock Vina) paired with in vitro IC50_{50} assays can quantify these effects, with activity correlated to substituent size and polarity .

Q. How can contradictory solubility or stability data across experimental conditions be resolved?

  • Methodology : Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) are addressed via pH-dependent stability assays and co-solvent screening. For example, HPLC-UV monitoring at 254 nm under varying pH (2–12) and temperatures (4–37°C) identifies degradation pathways . Additionally, differential scanning calorimetry (DSC) detects polymorphic transitions that may affect dissolution rates .

Q. What analytical strategies validate purity in complex synthetic mixtures containing this compound?

  • Methodology : High-resolution LCMS with electrospray ionization (ESI) and tandem MS/MS fragmentation distinguishes target compounds from byproducts. For example, ESIMS m/z analysis (e.g., 311.1 for a related compound) confirms molecular weight, while chromatographic retention times (e.g., 8.2 min) and diode-array UV spectra (200–400 nm) assess purity (>97%) . Preparative HPLC with C18 columns isolates impurities for structural elucidation via 2D-NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

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